![molecular formula C20H17N3OS B381746 2-methyl-8-quinolinyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether CAS No. 315683-52-4](/img/structure/B381746.png)
2-methyl-8-quinolinyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound with the molecular formula C20H17N3OS and a molecular weight of 347.4 g/mol This compound is notable for its unique structure, which combines a quinoline moiety with a tetrahydrobenzothiolo pyrimidine framework
準備方法
The synthesis of 4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves multiple steps, starting with the preparation of the quinoline derivative. The synthetic route typically includes:
Formation of the Quinoline Moiety: The quinoline derivative is synthesized through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling with Benzothiolo Pyrimidine: The quinoline derivative is then coupled with a benzothiolo pyrimidine precursor under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.
化学反応の分析
4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of 4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with molecular targets within cells. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
類似化合物との比較
4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: This compound also contains a quinoline moiety and has been studied for its corrosion inhibition properties.
5-((8-Methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide: This compound is a potential Nur77 modulator and has been evaluated for its biological activities.
The uniqueness of 4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine lies in its specific structural combination, which imparts distinct chemical and biological properties.
特性
CAS番号 |
315683-52-4 |
|---|---|
分子式 |
C20H17N3OS |
分子量 |
347.4g/mol |
IUPAC名 |
4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H17N3OS/c1-12-9-10-13-5-4-7-15(18(13)23-12)24-19-17-14-6-2-3-8-16(14)25-20(17)22-11-21-19/h4-5,7,9-11H,2-3,6,8H2,1H3 |
InChIキー |
UZHIVNJSHWVOBC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCC5)SC4=NC=N3)C=C1 |
正規SMILES |
CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCC5)SC4=NC=N3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(4-morpholinylacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B381663.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B381664.png)
![Ethyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B381665.png)
![Ethyl 2-({[(4-methylphenyl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B381666.png)
![3-iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B381667.png)
![2-[2-(4-Oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B381669.png)
![Ethyl 2-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B381671.png)
![Ethyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B381672.png)
![Ethyl 5-phenyl-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B381674.png)
![Ethyl 2-[({[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B381675.png)

![Ethyl 2-{[{[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}(oxo)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B381683.png)
![3-Amino-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B381684.png)
![6-phenyl-3-[(3,4,5-trimethoxybenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381686.png)
